molecular formula C23H20FN3O4S B2988380 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1105208-36-3

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2988380
CAS RN: 1105208-36-3
M. Wt: 453.49
InChI Key: JUKXHPOBTRDWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the reaction occurs, the products of the reaction, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Fluorescence Studies and Zinc(II) Detection

A study by Kimber et al. (2003) on analogues of a Zinquin-related fluorophore explored the synthesis of 4- and 5-methoxy isomers of certain benzenesulfonamides and their spectral properties upon interaction with Zn(II). These compounds showed a bathochromic shift in their ultraviolet/visible spectra upon adding Zn(II), indicating potential applications in fluorescence-based detection of zinc ions in biological systems. Notably, the 4-methoxy compound exhibited a significantly higher fluorescence and quantum yield, highlighting its utility in sensitive detection applications (Kimber et al., 2003).

Antimicrobial and Antitumor Activities

The synthesis and characterization of quinazoline derivatives by Rahman et al. (2014) revealed compounds with promising diuretic, antihypertensive, and anti-diabetic potential. Although the study primarily focused on pharmacological activities, it underscores the versatility of quinazoline derivatives in developing hybrid molecules for various therapeutic applications (Rahman et al., 2014).

A novel antibacterial 8-chloroquinolone study by Kuramoto et al. (2003) demonstrated potent antibacterial activities against Gram-positive and Gram-negative bacteria. This study's insights into structure-activity relationships and molecular modeling could inform the design of new compounds with enhanced antibacterial efficacy (Kuramoto et al., 2003).

COX-2 Inhibition and Anticancer Research

Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides by Hashimoto et al. (2002) identified compounds with selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. One compound, JTE-522, emerged as a potent, highly selective COX-2 inhibitor with potential applications in treating rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Safety and Hazards

This includes understanding the toxicity of the compound, any risks it poses to human health or the environment, and precautions that should be taken when handling it .

properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4S/c1-14-4-11-21(31-3)22(12-14)32(29,30)26-17-7-10-20-19(13-17)23(28)27(15(2)25-20)18-8-5-16(24)6-9-18/h4-13,26H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKXHPOBTRDWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.